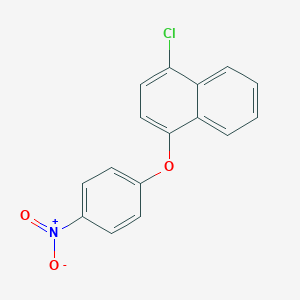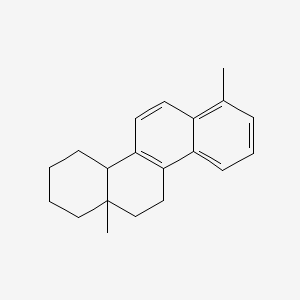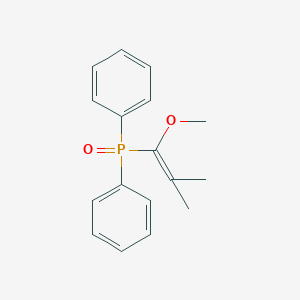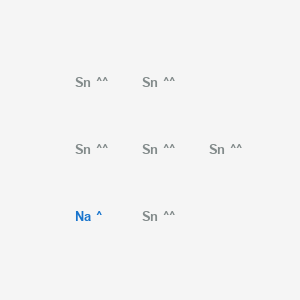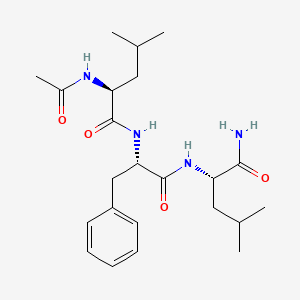![molecular formula C11H15NO3 B14433354 N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine CAS No. 80364-70-1](/img/structure/B14433354.png)
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine typically involves the reaction of an aldehyde or ketone with hydroxylamine. The reaction proceeds through the formation of an intermediate hemiketal, which then dehydrates to form the oxime. The reaction conditions often include the use of an acid catalyst to facilitate the dehydration step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxime derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine involves its interaction with nucleophiles and electrophiles. The oxime group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyethanimine: Similar in structure but lacks the methoxy and isopropoxy groups.
N-Hydroxybenzylideneamine: Similar but with different substituents on the aromatic ring.
Uniqueness
N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine is unique due to the presence of both methoxy and isopropoxy groups, which can influence its reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other oximes.
Propriétés
Numéro CAS |
80364-70-1 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11-9(7-12-13)5-4-6-10(11)14-3/h4-8,13H,1-3H3 |
Clé InChI |
OVTRUHRHYKQIHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1OC)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


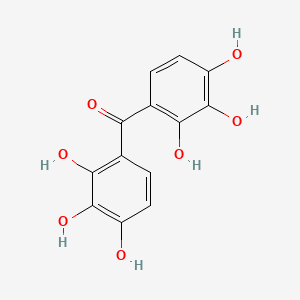
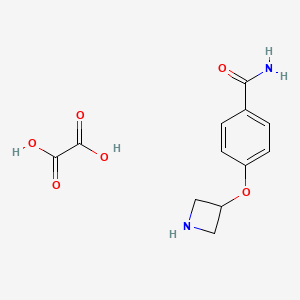
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
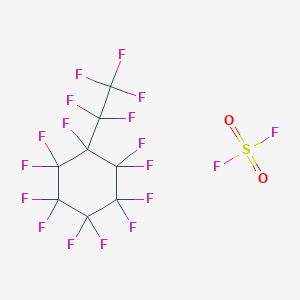
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

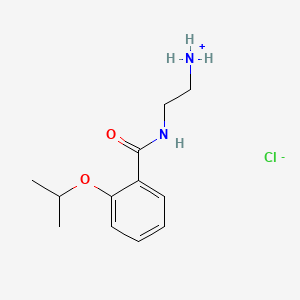
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
